5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde
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Overview
Description
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S It is characterized by the presence of a furan ring substituted with a carbaldehyde group and a thiomorpholine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and the thiomorpholine moiety can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with a furan ring and an aldehyde group.
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Uniqueness
5-(2,2-Dimethylthiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring, the thiomorpholine ring, and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(2,2-dimethylthiomorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)8-12(5-6-15-11)10-4-3-9(7-13)14-10/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
PLDRZAGEBJSXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
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